5-(2,6-Dimethylphenyl)-2-methylbenzothiazole
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Overview
Description
5-(2,6-Dimethylphenyl)-2-methylbenzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a 2,6-dimethylphenyl group attached to the benzothiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dimethylphenyl)-2-methylbenzothiazole typically involves the condensation of 2-aminothiophenol with 2,6-dimethylbenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzothiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dimethylphenyl)-2-methylbenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ethanol as solvent.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated benzothiazoles, nitrobenzothiazoles, sulfonated benzothiazoles.
Scientific Research Applications
5-(2,6-Dimethylphenyl)-2-methylbenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. It is also used as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2,6-Dimethylphenyl)-2-methylbenzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the 2,6-dimethylphenyl group, resulting in different chemical and physical properties.
2-Phenylbenzothiazole: Contains a phenyl group instead of a 2,6-dimethylphenyl group, leading to variations in reactivity and biological activity.
2,6-Dimethylphenyl isothiocyanate: Shares the 2,6-dimethylphenyl group but has an isothiocyanate functional group instead of the benzothiazole ring.
Uniqueness
5-(2,6-Dimethylphenyl)-2-methylbenzothiazole is unique due to the presence of both the 2,6-dimethylphenyl group and the benzothiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C16H15NS |
---|---|
Molecular Weight |
253.4 g/mol |
IUPAC Name |
5-(2,6-dimethylphenyl)-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NS/c1-10-5-4-6-11(2)16(10)13-7-8-15-14(9-13)17-12(3)18-15/h4-9H,1-3H3 |
InChI Key |
HANNGUSVGOJGHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC3=C(C=C2)SC(=N3)C |
Origin of Product |
United States |
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